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Mal-PEG12-Boc

Cat. No.: B8106423
M. Wt: 753.9 g/mol
InChI Key: UOLVSDMGPTZENT-UHFFFAOYSA-N
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Description

Contextualizing Poly(ethylene glycol) Functionalization in Contemporary Chemical Research

Poly(ethylene glycol) (PEG) is a highly versatile polyether polymer renowned for its hydrophilicity, biocompatibility, and lack of immunogenicity. uni-mainz.debeilstein-journals.org In contemporary chemical research, the process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone strategy, especially in pharmaceutical development. beilstein-journals.orgsigmaaldrich.com PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, extending their circulation half-life, and reducing their clearance rate. beilstein-journals.orgrsc.org

The basic PEG structure is a linear polymer with hydroxyl groups at its ends, which limits its functionality. uni-mainz.denih.gov Modern research focuses on the synthesis of functionalized and multi-functional PEGs (mf-PEGs) by modifying these terminal groups or by copolymerizing ethylene (B1197577) oxide with functional monomers. uni-mainz.desigmaaldrich.com This creates a diverse toolkit of PEG-based building blocks with various reactive handles such as acrylates, vinyl sulfones, and maleimides, allowing for a wide array of cross-linking and conjugation chemistries. sigmaaldrich.comnih.gov These advanced PEG derivatives are crucial for creating sophisticated materials like hydrogels for tissue engineering, coatings for medical devices to prevent protein fouling, and linkers for antibody-drug conjugates (ADCs). sigmaaldrich.comrsc.orgcreativepegworks.com

The Significance of Maleimide (B117702) Moieties as Reactive Handles in Bioconjugation and Materials Science

The maleimide group is an unsaturated five-membered ring that serves as a highly efficient reactive handle in chemical synthesis. nih.gov Its primary significance lies in its ability to react selectively with thiol (sulfhydryl) groups via a Michael addition reaction, forming a stable thioether bond. creativepegworks.comnih.gov This specific reactivity is particularly valuable in bioconjugation, where it allows for the site-specific modification of proteins and peptides at their cysteine residues. nih.govrsc.org This precision is critical for creating well-defined bioconjugates, such as antibody-drug conjugates, where the attachment site of the drug can significantly impact its efficacy. researchgate.net

Beyond bioconjugation, maleimides are versatile functional groups in materials science. nih.govontosight.ai They participate in various polymerization reactions and can be used to modify the surfaces of materials, enhancing their properties for specific applications. creativepegworks.comontosight.ai For example, immobilizing PEG chains onto a surface using thiol-maleimide chemistry can create non-fouling surfaces that resist the adhesion of proteins and cells, a valuable property for biosensors and implantable medical devices. creativepegworks.com The reactivity of the maleimide can also be tuned by substituting the double bond, allowing for the development of materials with dynamic or responsive properties. nih.gov

Strategic Application of the tert-Butyl Ester as a Removable Protecting Group in Precision Polymer Synthesis

The tert-butyl (t-butyl) ester is a common and strategically important protecting group for carboxylic acids in multi-step organic synthesis. thieme-connect.com Its bulkiness provides excellent stability against a wide range of nucleophiles, bases, and reducing agents, ensuring the carboxylic acid moiety remains unreactive during other chemical transformations on the molecule. thieme-connect.com

The key advantage of the t-butyl ester is its convenient and clean removal under acidic conditions. thieme-connect.com Treatment with acids, such as trifluoroacetic acid (TFA), cleaves the ester to regenerate the carboxylic acid and release isobutylene (B52900) and carbon dioxide as gaseous byproducts, which simplifies the purification process. researchgate.netlibretexts.org This controlled deprotection is crucial in precision polymer synthesis, including the creation of PROTACs (Proteolysis-targeting chimeras) and other complex conjugates where a free carboxylic acid is needed at a specific stage for coupling to another molecule. medchemexpress.com In a molecule like Mal-PEG12-t-butyl ester, the t-butyl group ensures that the carboxyl end remains inert while the maleimide end is being conjugated, after which the carboxyl group can be deprotected to allow for a subsequent reaction. broadpharm.combroadpharm.com

Overview of Research Trajectories for Multifunctional Poly(ethylene glycol) Building Blocks

Research into multifunctional Poly(ethylene glycol) (PEG) building blocks is advancing towards the creation of highly defined, complex polymer architectures for sophisticated applications. uni-mainz.deresearchgate.net A major trajectory involves the development of heterobifunctional PEGs, such as Mal-PEG12-t-butyl ester, which possess two different reactive groups at their termini. sigmaaldrich.com These linkers are fundamental in constructing complex molecular systems like antibody-drug conjugates (ADCs) and PROTACs, which require precise connection of a targeting moiety, a linker, and an effector molecule. sigmaaldrich.commedchemexpress.com

Current research explores several key areas:

Discrete PEGs (dPEGs): Moving away from polydisperse PEG mixtures, the synthesis of discrete PEGs with a single, specific molecular weight offers greater precision and reproducibility in drug delivery systems. sigmaaldrich.com

Branched and Multi-arm Architectures: Synthesizing PEGs with branched, Y-shaped, or multi-arm geometries allows for the attachment of multiple copies of a drug or targeting ligand, potentially increasing payload capacity and avidity. sigmaaldrich.comresearchgate.net

"Smart" or Responsive PEGs: Researchers are incorporating environmentally sensitive groups into the PEG backbone, creating polymers that can respond to specific biological triggers like pH or redox potential. uni-mainz.de This allows for controlled drug release at a target site.

Biodegradable Backbones: To address concerns about the non-biodegradability of traditional PEGs, new PEG-based materials are being designed with cleavable linkages within their backbones, facilitating their breakdown and clearance from the body. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H63NO16 B8106423 Mal-PEG12-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H63NO16/c1-35(2,3)52-34(39)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-32(37)4-5-33(36)38/h4-5H,6-31H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLVSDMGPTZENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Functionalization Methodologies of Maleimide Poly Ethylene Glycol Tert Butyl Ester Derivatives

Synthetic Routes to Maleimide-Terminated Poly(ethylene glycol) Precursors

The creation of maleimide-terminated PEG chains is a foundational step in the synthesis of Mal-PEG-t-butyl ester. This process involves the selective functionalization of a PEG terminus with a maleimide (B117702) moiety.

Methodologies for Introducing Maleimide Functionality onto Poly(ethylene glycol) Chains

Several reliable methods exist for introducing the maleimide group onto a PEG chain, typically starting from a PEG with a terminal hydroxyl or amine group.

One common strategy begins with a hydroxyl-terminated PEG (PEG-OH). The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively. This activated PEG can then undergo nucleophilic substitution with a maleimide-containing nucleophile. For instance, reacting tosylated PEG with potassium phthalimide, followed by hydrazinolysis, yields an amino-terminated PEG (PEG-NH2). researchgate.net This amine can then be reacted with a maleimide derivative, such as maleic anhydride (B1165640), followed by cyclization to form the terminal maleimide group.

Alternatively, amino-terminated PEG can be directly reacted with N-succinimidyl 3-maleimidopropionate (SMP) or similar activated maleimide esters to form a stable amide bond, thereby attaching the maleimide group to the PEG terminus.

Another direct approach involves the direct ethoxylation of N-(2-hydroxyethyl)maleimide. acs.org In this method, ethylene (B1197577) oxide is polymerized directly from the hydroxyl group of the maleimide-containing initiator, which can be catalyzed by non-double metal cyanide catalysts. acs.org This method allows for the synthesis of various molecular weight PEG-maleimides. acs.org

The reaction between a thiol (-SH) group and a maleimide group is a highly efficient method for bioconjugation, forming a stable thioether bond. acs.orgmdpi.com This reaction is chemoselective for thiols within a pH range of 6.5 to 7.5. acs.org

Table 1: Comparison of Methods for PEG Maleimide Synthesis

Starting PEG Derivative Key Reagents Intermediate Product Final Product Key Advantages
PEG-OH 1. TsCl or MsCl, Base 2. Potassium Phthalimide 3. Hydrazine Hydrate PEG-NH₂ PEG-Maleimide Versatile, starts from common PEG-diol.
PEG-NH₂ Maleic Anhydride, then heat PEG-amic acid PEG-Maleimide Two-step, high-yielding conversion of amine.
PEG-NH₂ Activated Maleimide Ester (e.g., SMP) - PEG-Maleimide Direct, one-step conjugation.

Control of Poly(ethylene glycol) Architecture and Functionality (e.g., linear, multi-arm)

The architecture of the PEG core significantly influences the properties of the final conjugate. Both linear and multi-arm PEG-maleimide derivatives are synthetically accessible.

Linear PEG: The synthesis of linear heterobifunctional PEGs, such as Mal-PEG-t-butyl ester, typically starts with an asymmetrical PEG derivative, for instance, one with a hydroxyl group at one end and a protected amine (e.g., Boc-NH-) or a protected carboxylic acid (e.g., -t-butyl ester) at the other. nih.govnih.gov The hydroxyl group can then be converted to the maleimide functionality as described previously, leaving the other terminus protected for subsequent deprotection and reaction.

Multi-arm PEG: Multi-arm or branched PEGs are gaining interest for drug conjugation. researchgate.net These are synthesized using a central core molecule with multiple initiation sites for PEG chain growth or multiple functional groups for PEG chain attachment. For example, a core like pentaerythritol (B129877) or tripentaerythritol (B147583) can be used to initiate the ring-opening polymerization of ethylene oxide, resulting in a 4- or 8-arm PEG-polyol. The terminal hydroxyl groups of these arms can then be simultaneously or sequentially functionalized to introduce maleimide groups using the methodologies outlined in section 2.1.1. Characterization of these complex molecules, particularly high molecular weight multi-arm PEG-maleimides, can be challenging due to the potential for multiple hydrolysis products. researchgate.net

Synthesis of tert-Butyl Ester Functionalized Poly(ethylene glycol) Segments

The t-butyl ester serves as a protecting group for a carboxylic acid functionality. nih.gov It is stable under many reaction conditions but can be easily removed with mild acids like trifluoroacetic acid (TFA) or formic acid to liberate the carboxylic acid for further conjugation.

Esterification Reactions for Site-Specific tert-Butyl Ester Incorporation

The introduction of a t-butyl ester at a specific site on a PEG chain is typically achieved through standard esterification reactions.

A common method involves the reaction of a PEG chain with a terminal carboxylic acid (PEG-COOH) with a source of a t-butyl group. For example, reacting PEG-COOH with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid or sulfuric acid can yield the desired PEG-t-butyl ester.

Alternatively, a PEG with a terminal hydroxyl group (PEG-OH) can be reacted with an activated carboxylic acid that already contains the t-butyl ester. For instance, a molecule like mono-t-butyl succinate (B1194679) can be coupled to PEG-NH2 using carbodiimide (B86325) chemistry (e.g., DCC or EDC) to form a PEG with a terminal t-butyl ester. A versatile precursor is Hydroxy-PEG-t-butyl ester, where the terminal hydroxyl group can be functionalized while the t-butyl ester protects the other end.

Table 2: Selected Esterification Methods for t-Butyl Ester Incorporation | Starting PEG Derivative | Reagent(s) | Conditions | Product | | :--- | :--- | :--- | :--- | | PEG-COOH | tert-Butyl Acetate, Perchloric Acid | Room Temperature | PEG-t-butyl ester | Direct esterification of terminal acid. | | PEG-OH | Boc-amino acid, DCC/DMAP | Anhydrous CH₂Cl₂ | PEG-amino acid(Boc)-t-butyl ester | Coupling reaction introduces the protected acid. | | PEG-NH₂ | Mono-t-butyl succinate, EDC | Aqueous buffer | PEG-succinamide-t-butyl ester | Amide bond formation to introduce ester. |

Polymerization Techniques for Poly(ethylene glycol) Architectures with Pendant tert-Butyl Ester Groups

While terminal functionalization is most common for Mal-PEG-t-butyl ester, it is also possible to create PEG architectures with t-butyl ester groups as side chains ("pendant" groups). These are often referred to as comb or graft polymers.

Such structures can be synthesized by the ring-opening polymerization (ROP) of ethylene oxide using an initiator that contains a t-butyl ester group. However, a more common approach is to use controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In this method, a monomer such as tert-butyl acrylate (B77674) (tBA) can be copolymerized with a PEG-containing monomer like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). acs.org This results in a polymer backbone with both PEG side chains and pendant t-butyl ester groups. The ratio of the monomers can be adjusted to control the density of the pendant groups. Subsequent hydrolysis of the t-butyl esters under acidic conditions would yield a comb polymer with pendant carboxylic acid groups.

Orthogonal Synthesis Strategies for Multi-functional Maleimide-Poly(ethylene glycol)-tert-butyl Ester Architectures

The synthesis of a heterobifunctional molecule like Mal-PEG-t-butyl ester relies on an orthogonal strategy, where each functional group can be introduced or modified without affecting the other. This is achieved by using protecting groups with different chemical labilities.

A typical synthesis starts with a PEG derivative that has two distinct and orthogonally protected functional groups. A common precursor is an amino-PEG-carboxylic acid, where the amine is protected with a Boc group (N-Boc-PEG-acid) and the acid is protected as a t-butyl ester (N-Boc-PEG-t-butyl ester). nih.gov

The synthesis proceeds in a stepwise manner:

Selective Deprotection: The Boc group is removed under moderately acidic conditions (e.g., with TFA in dichloromethane), which leaves the t-butyl ester intact. This exposes a free primary amine at one terminus (H₂N-PEG-t-butyl ester). nih.gov

Maleimide Introduction: The newly exposed amine is then reacted with maleic anhydride, followed by a dehydration/cyclization step (often by heating with acetic anhydride and sodium acetate) to form the maleimide ring. This yields the final Mal-PEG-t-butyl ester.

This orthogonal approach ensures that the reactive maleimide group is formed while the t-butyl ester remains protected. The resulting molecule is ready for conjugation reactions. First, the maleimide can be reacted with a thiol-containing molecule. Then, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can be coupled to an amine-containing molecule using standard peptide coupling reagents. broadpharm.com This sequential reactivity is the cornerstone of the utility of Mal-PEG-t-butyl ester in creating complex, well-defined bioconjugates and materials.

Purification Methodologies for Advanced Polymeric Building Blocks

The purification of Mal-PEG12-t-butyl ester is a critical step to ensure its suitability for subsequent bioconjugation applications, as even small impurities can lead to undesirable side reactions. Given the relatively low molecular weight of this compound, a combination of chromatographic techniques is typically employed.

Chromatographic Techniques:

Silica (B1680970) Gel Column Chromatography: This is a fundamental purification technique for small organic molecules. For PEGylated compounds, a common challenge is their high polarity, which can lead to streaking and poor separation on silica gel. The choice of eluent system is crucial. A gradient elution starting with a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol (B129727) or ethanol) is often effective. The use of solvent systems like chloroform/methanol or dichloromethane/methanol can provide good separation of the desired product from starting materials and reaction byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the purification of PEG derivatives. A C18 column is commonly used as the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. A gradient elution, where the concentration of the organic solvent is increased over time, allows for the separation of compounds based on their hydrophobicity. RP-HPLC can effectively separate the target molecule from closely related impurities, including those with incomplete PEG chains or undesired side products.

Size-Exclusion Chromatography (SEC): While SEC is more commonly used for the purification of large molecules like PEGylated proteins, it can also be employed to separate PEG oligomers of different lengths. For a well-defined molecule like Mal-PEG12-t-butyl ester, SEC can be useful in removing any unreacted starting PEG materials of a different molecular weight or any dimeric byproducts.

Purification Strategy and Monitoring:

A typical purification strategy for Mal-PEG12-t-butyl ester would involve an initial purification by silica gel column chromatography to remove the bulk of the impurities. This would be followed by a final purification step using preparative RP-HPLC to achieve high purity.

The purity of the final product is assessed using analytical techniques such as:

Analytical RP-HPLC: To determine the purity of the collected fractions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the presence of the maleimide, PEG, and t-butyl ester moieties.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Purification Technique Stationary Phase Typical Mobile Phase Separation Principle Applicability for Mal-PEG12-t-butyl ester
Silica Gel ChromatographySilica GelDichloromethane/Methanol or Chloroform/Methanol gradientPolarityEffective for initial bulk purification.
Reversed-Phase HPLC (RP-HPLC)C18Water/Acetonitrile or Water/Methanol gradient with TFAHydrophobicityIdeal for high-resolution final purification.
Size-Exclusion Chromatography (SEC)Porous polymer or silica-based particlesAqueous or organic buffersMolecular sizeUseful for removing impurities with significantly different molecular weights.

Chemical Reactivity and Mechanistic Investigations of Maleimide Poly Ethylene Glycol Tert Butyl Ester Systems

Thiol-Maleimide Click Chemistry with Maleimide-Poly(ethylene glycol) Conjugates

The reaction between a maleimide (B117702) and a thiol-containing molecule is a cornerstone of bioconjugation due to its high efficiency, selectivity, and mild reaction conditions. This reaction is often categorized as "click chemistry" because it proceeds rapidly to high yield with minimal byproducts.

Reaction Mechanisms and Pathways in Thiol-Maleimide Additions (e.g., Michael-type addition)

The fundamental reaction mechanism governing the conjugation of thiols to maleimides is a Michael-type addition. nih.govnsf.gov In this reaction, the nucleophilic sulfur of a thiol, typically in its deprotonated thiolate form, attacks one of the electrophilic carbon atoms of the maleimide's carbon-carbon double bond. This nucleophilic attack leads to the formation of a stable thioether bond.

Thiolate Formation: The reaction is initiated by the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This equilibrium is pH-dependent.

Nucleophilic Attack: The thiolate anion attacks one of the carbons of the maleimide's double bond.

Protonation: The resulting carbanion is subsequently protonated by a proton source in the reaction medium, such as water or the protonated thiol, to yield the final succinimide (B58015) thioether conjugate.

While the Michael-type addition is the primary and desired reaction pathway, side reactions can occur. One notable side reaction is the hydrolysis of the maleimide ring, which is more prevalent at higher pH values. uu.nl This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, controlling the reaction conditions is crucial to ensure high conjugation efficiency.

Kinetic Studies of Thiol-Maleimide Conjugation

The kinetics of the thiol-maleimide reaction are influenced by several factors, including the choice of solvent, the presence of initiators or catalysts, the intrinsic reactivity of the thiol, and the pH of the reaction medium.

The polarity of the solvent system plays a significant role in the rate of the thiol-maleimide reaction. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate the reaction. researchgate.net This is attributed to their ability to stabilize the charged thiolate intermediate, thereby increasing its effective concentration and nucleophilicity. In contrast, nonpolar solvents can lead to slower reaction rates. The choice of solvent can also influence the conformation of the PEG chain, which may have a subtle effect on the accessibility of the maleimide group.

SolventRelative Reaction Rate
Dimethylformamide (DMF)Fast
Dimethyl Sulfoxide (DMSO)Fast
ChloroformSlower

This table provides a qualitative comparison of reaction rates in different solvents based on general findings in the literature. Actual rates can vary depending on the specific reactants and conditions.

The thiol-maleimide reaction can often proceed efficiently without a catalyst, especially in polar solvents. However, the rate can be enhanced by the addition of initiators or catalysts. Weak bases are commonly employed to facilitate the formation of the reactive thiolate anion. nih.govnsf.gov Tertiary amines, such as triethylamine (B128534) (TEA), are frequently used for this purpose. The base abstracts a proton from the thiol, increasing the concentration of the more nucleophilic thiolate.

It is important to note that the choice and concentration of the base must be carefully considered, as strongly basic conditions can promote the undesirable hydrolysis of the maleimide ring. uu.nl Nucleophilic catalysts, such as phosphines, can also accelerate the reaction, although their use is less common in bioconjugation due to potential side reactions.

Catalyst/InitiatorEffect on Reaction Rate
None (in polar solvent)Generally fast
Weak Base (e.g., Triethylamine)Rate enhancement
Strong BaseSignificant rate enhancement, but risk of maleimide hydrolysis

This table illustrates the general impact of catalysts on the thiol-maleimide reaction rate.

The intrinsic reactivity of the thiol is a critical determinant of the conjugation efficiency. The acidity of the thiol, represented by its pKa value, is a key factor. Thiols with lower pKa values exist to a greater extent in their deprotonated, more reactive thiolate form at a given pH. maastrichtuniversity.nlmaastrichtuniversity.nl Consequently, thiols with lower pKa values generally react faster with maleimides.

For example, aromatic thiols, which typically have lower pKa values than aliphatic thiols, will react more rapidly. The steric hindrance around the thiol group can also impact the reaction rate. Bulky substituents near the thiol can impede its approach to the maleimide, leading to a slower reaction.

Thiol TypeTypical pKa RangeRelative Reactivity
Aromatic Thiols6-7High
Aliphatic Thiols8-11Moderate to Low

This table provides a general comparison of the reactivity of different types of thiols based on their pKa values.

The rate of the thiol-maleimide reaction is highly dependent on the pH of the reaction medium. nih.govnsf.govuu.nl The reaction rate generally increases with pH in the range of approximately 6.5 to 7.5. This is because a higher pH favors the deprotonation of the thiol to the more reactive thiolate anion.

pH of Reaction MediumEffect on Thiolate ConcentrationEffect on Maleimide StabilityOverall Reaction Outcome
< 6.5LowHighSlow reaction rate
6.5 - 7.5IncreasingGenerally stableOptimal reaction rate
> 7.5HighDecreased (hydrolysis)Fast reaction, but lower yield due to hydrolysis

This table summarizes the influence of pH on the key factors governing the thiol-maleimide reaction.

Chemoselectivity and Selectivity in Thiol-Maleimide Reactions

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, prized for its high efficiency and selectivity under mild conditions. axispharm.com This reaction proceeds via a Michael addition mechanism, where the thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable succinimidyl thioether linkage. bachem.com

The chemoselectivity of the thiol-maleimide reaction is highly dependent on the pH of the reaction medium. axispharm.comvectorlabs.com Optimal selectivity for thiols, particularly the sulfhydryl groups of cysteine residues in proteins, is achieved within a pH range of 6.5 to 7.5. axispharm.comvectorlabs.comnih.gov Within this window, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. axispharm.comvectorlabs.com This high degree of selectivity allows for the precise modification of target molecules at specific cysteine residues.

However, as the pH increases above 7.5, the reaction loses its chemoselectivity, and competitive reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more prevalent. vectorlabs.com This is a critical consideration in the design of bioconjugation strategies to avoid the formation of heterogeneous products.

Several factors can influence the selectivity and rate of the thiol-maleimide reaction, including the solvent, the presence of initiators, and the specific nature of the thiol-containing molecule. rsc.orgcolab.ws While the reaction is generally efficient without a catalyst, particularly in polar solvents like water or DMSO, the choice of reaction conditions can be optimized to maximize yield and minimize side reactions. axispharm.comrsc.org

Potential side reactions in thiol-maleimide conjugations include the formation of thiazine (B8601807) derivatives, which can occur through an intramolecular rearrangement involving an unprotected N-terminal cysteine. bachem.com Additionally, the maleimide ring itself is susceptible to hydrolysis, which can compete with the desired thiol addition, particularly at alkaline pH. uu.nl This hydrolysis results in a ring-opened maleamic acid derivative that is unreactive towards thiols. nih.govuu.nl

pH RangePrimary ReactantRelative Reaction Rate (Thiol vs. Amine)Potential Side Reactions
6.5 - 7.5Thiol (e.g., Cysteine)~1000:1Minimal
> 7.5Thiol and Primary Amine (e.g., Lysine)CompetitiveAza-Michael addition, Maleimide hydrolysis

Deprotection Chemistry of tert-Butyl Esters in Poly(ethylene glycol) Derivatives

The tert-butyl ester group in Mal-PEG12-t-butyl ester serves as a protecting group for the carboxylic acid functionality. smolecule.com This protection is robust under basic and neutral conditions, allowing for selective reactions at the maleimide terminus of the molecule. smolecule.com The subsequent deprotection of the tert-butyl ester is a critical step to unmask the carboxylic acid for further functionalization or to impart a desired charge to the final conjugate.

The removal of a tert-butyl ester protecting group is typically achieved under acidic conditions. smolecule.com The mechanism of this acid-catalyzed cleavage involves the protonation of the ester oxygen, which enhances the electrophilicity of the carbonyl carbon. smolecule.comacsgcipr.org This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl carbocation and the free carboxylic acid. smolecule.comacsgcipr.org The tert-butyl carbocation is then typically neutralized by deprotonation to form isobutylene (B52900) gas. stackexchange.com

Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid are commonly employed for this deprotection. smolecule.comacsgcipr.org The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. acsgcipr.org

The efficiency of tert-butyl ester deprotection is influenced by the strength of the acid, the reaction temperature, and the solvent. Trifluoroacetic acid is a widely used reagent for this purpose due to its effectiveness at room temperature and its compatibility with many functional groups. smolecule.com For instance, tert-butyl esters can be readily deprotected using a 50% TFA solution in dichloromethane (B109758) (DCM). researchgate.net

Achieving selective deprotection of a tert-butyl ester in the presence of other acid-labile protecting groups can be challenging. However, specific conditions can be optimized to achieve this. For example, milder acidic conditions may allow for the selective removal of an N-Boc group in the presence of a tert-butyl ester. Conversely, certain Lewis acids, such as zinc bromide, have been shown to selectively cleave tert-butyl esters in the presence of other acid-sensitive groups under specific conditions. nih.govresearchgate.netsemanticscholar.org

ReagentTypical ConditionsSelectivity Considerations
Trifluoroacetic Acid (TFA)50% in DCM, Room TemperatureCan cleave other acid-labile groups like Boc.
Hydrochloric Acid (HCl)Anhydrous, in organic solventStrong acid, may affect other functional groups. acsgcipr.org
Sulfuric Acid (H₂SO₄)Catalytic amountsStrong, non-volatile acid. acsgcipr.org
Zinc Bromide (ZnBr₂)In DCMCan offer selectivity in the presence of certain other acid-labile groups. nih.gov

The architecture of the polyethylene (B3416737) glycol chain can influence the efficiency of the deprotection reaction. The flexible and hydrophilic nature of the PEG chain generally enhances the solubility of the molecule in aqueous or polar organic solvents, which can facilitate access of the acidic reagent to the tert-butyl ester group. smolecule.com However, in cases of very high molecular weight or highly branched PEG architectures, steric hindrance could potentially slow down the rate of deprotection. The conformational flexibility of the PEG chain, which can be characterized by nuclear magnetic resonance relaxation time measurements, plays a role in the accessibility of the terminal functional groups. smolecule.com Shorter PEG segments generally exhibit greater flexibility. smolecule.com

Hydrolytic Stability and Degradation Pathways of Maleimide Linkages in Poly(ethylene glycol) Conjugates

While the thioether bond formed between a thiol and a maleimide is generally considered stable, the succinimide ring of the adduct can undergo degradation, which can impact the long-term stability and efficacy of the conjugate. vectorlabs.comnih.gov The two primary degradation pathways are hydrolysis of the succinimide ring and a retro-Michael reaction that can lead to thiol exchange. nih.govacs.org

Hydrolysis of the maleimide ring can occur both before and after conjugation to a thiol. vectorlabs.com Pre-conjugation hydrolysis renders the maleimide inactive. vectorlabs.com Post-conjugation hydrolysis of the thiosuccinimide ring leads to a ring-opened succinamic acid thioether, which is a more stable product and is resistant to the retro-Michael reaction. vectorlabs.comacs.orgprolynxinc.com The rate of this hydrolysis is pH-dependent, increasing with higher pH. vectorlabs.com

The succinimide thioether adduct can also undergo a retro-Michael reaction, particularly in the presence of other thiols at physiological pH. nih.govacs.org This can lead to an exchange reaction where the original thiol is replaced by another, potentially altering the structure and function of the conjugate. nih.gov The kinetics of this retro-reaction can be influenced by the reactivity of the Michael donor. nih.govacs.org

Studies have shown that the stability of the maleimide-thiol adduct can be tuned by modifying the N-substituent on the maleimide. acs.orgudel.edu Electron-withdrawing groups on the N-substituent can significantly accelerate the rate of ring-opening hydrolysis, leading to a more stable, ring-opened product. acs.orgprolynxinc.commdpi.com This strategy can be intentionally employed to stabilize the conjugate and prevent in vivo thiol exchange. acs.orgprolynxinc.com

In a study comparing maleimide-PEG and mono-sulfone-PEG conjugates, the maleimide-PEG conjugate showed about 70% retention of conjugation after seven days in the presence of 1 mM glutathione (B108866), while the mono-sulfone-PEG conjugate was more stable. frontiersin.orgnih.gov The partial stability of the maleimide conjugate was attributed to a sub-portion undergoing hydrolytic ring-opening. frontiersin.orgnih.gov

Analytical and Spectroscopic Characterization of Maleimide Poly Ethylene Glycol Tert Butyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and quantitative analysis of Mal-PEG12-t-butyl ester. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, confirming the successful incorporation of all constituent parts and allowing for the determination of functionalization efficiency. acs.org

Proton NMR (¹H NMR) serves as the primary method for confirming the covalent integration of the maleimide (B117702), the polyethylene (B3416737) glycol (PEG) linker, and the tert-butyl ester protecting group. The ¹H NMR spectrum displays characteristic signals for each of these components, and their presence and integration values confirm the identity of the target compound.

Maleimide Group: The two protons on the double bond of the maleimide ring typically appear as a sharp singlet in the downfield region of the spectrum, generally around δ 6.7-6.9 ppm. researchgate.net The appearance of this signal is a definitive indicator of the presence of the reactive maleimide functionality.

Poly(ethylene glycol) (PEG) Backbone: The repeating ethylene (B1197577) oxide units (-CH₂CH₂O-) of the PEG chain produce a large, characteristic signal, usually a multiplet or a broad singlet, centered around δ 3.6 ppm. researchgate.net The integration of this peak corresponds to the numerous protons of the PEG backbone.

tert-Butyl Ester Group: The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) give rise to a distinct singlet at approximately δ 1.4-1.5 ppm. This upfield signal is a clear marker for the presence of the tert-butyl ester protecting group. axispharm.com

The successful synthesis of Mal-PEG12-t-butyl ester is confirmed by the simultaneous presence of these key signals in the ¹H NMR spectrum at their expected chemical shifts and with the correct relative integrations.

Table 1: Representative ¹H NMR Chemical Shifts for Mal-PEG12-t-butyl ester in CDCl₃

Functional Group Protons Chemical Shift (δ, ppm) Multiplicity
Maleimide -CH=CH- ~6.75 Singlet
PEG Backbone -O-CH₂-CH₂-O- ~3.64 Multiplet
Linker -CH₂-N- ~3.8 Triplet
Linker -COO-CH₂- ~4.2 Triplet

Quantitative ¹H NMR (qNMR) is a powerful technique for assessing the degree of functionalization at the ends of the PEG chain. nih.govresearchgate.net By carefully comparing the integral values of the signals corresponding to the terminal functional groups with the integral of the repeating PEG monomer unit, one can calculate the efficiency of the end-group modification. acs.orgnih.gov

For Mal-PEG12-t-butyl ester, the degree of functionalization is determined by setting the integral of a known signal, such as the maleimide protons (2H) or the tert-butyl protons (9H), to a fixed value and comparing it to the integral of the PEG backbone protons. An ideal, fully functionalized molecule would show an integral ratio consistent with the theoretical number of protons. For example, the ratio of the PEG backbone integral to the maleimide proton integral should correspond to the number of repeating ethylene glycol units. Deviations from this ratio can indicate incomplete functionalization or the presence of impurities like unreacted PEG-diol. researchgate.net

While ¹H NMR identifies the presence of functional groups, ¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule. Key signals in the ¹³C NMR spectrum corroborate the structure of Mal-PEG12-t-butyl ester.

Maleimide Group: The carbonyl carbons of the maleimide ring typically resonate at around δ 170 ppm, while the olefinic carbons (-CH=CH-) appear at approximately δ 134 ppm.

PEG Backbone: The carbons of the repeating ethylene oxide units generate a strong signal around δ 70-73 ppm. researchgate.net

tert-Butyl Ester Group: The spectrum will show a signal for the quaternary carbon of the tert-butyl group at about δ 80-82 ppm and a signal for the methyl carbons around δ 28 ppm. The ester carbonyl carbon appears further downfield, typically near δ 170-172 ppm. researchgate.net

The combination of ¹H and ¹³C NMR data provides a comprehensive and unambiguous structural confirmation of the Mal-PEG12-t-butyl ester molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Functionalization Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Mal-PEG12-t-butyl ester and for analyzing its subsequent conjugation products. Different HPLC modes are employed to separate species based on distinct physicochemical properties.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is highly effective for determining the purity of the Mal-PEG12-t-butyl ester linker by separating it from non-PEGylated precursors, unfunctionalized PEG, or species with incomplete functionalization. nih.govchromatographyonline.com

The maleimide and tert-butyl ester end groups impart a significant hydrophobic character to the molecule compared to a more hydrophilic, unmodified PEG-diol. This difference in polarity allows for their separation on a non-polar stationary phase (like C18 or C4) with a polar mobile phase gradient. chromatographyonline.com RP-HPLC can also be used to monitor the progress of conjugation reactions, separating the more hydrophobic PEGylated product from the unreacted protein or peptide. lcms.cz

Table 2: Example RP-HPLC Purity Analysis

Compound Retention Time (min) Purity (%)
PEG12-diol (impurity) 8.5 < 0.5
Mal-PEG12-OH (impurity) 12.1 < 1.0

| Mal-PEG12-t-butyl ester | 15.8 | > 98 |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based on their hydrodynamic size in solution. aimplas.netimpact-solutions.co.uk It is the primary method for determining the molecular weight and molecular weight distribution (polydispersity) of the Mal-PEG12-t-butyl ester. lcms.czsepscience.com The sample is passed through a column packed with porous beads; larger molecules elute first because they are excluded from the pores, while smaller molecules have a longer path and elute later. shimadzu.com

SEC is particularly crucial for analyzing the products of PEGylation reactions. chromatographyonline.com When Mal-PEG12-t-butyl ester is conjugated to a larger molecule like a protein or antibody, the resulting conjugate will have a significantly larger hydrodynamic radius. tbzmed.ac.ir This size difference allows SEC to effectively separate the high-molecular-weight conjugate from the unreacted PEG linker and the native protein, enabling quantification of the reaction efficiency and purification of the final product. waters.com

Table 3: List of Compounds

Compound Name
Mal-PEG12-t-butyl ester
Maleimide-Poly(ethylene glycol)-tert-butyl Ester
PEG12-diol

Detection Methods in HPLC (UV-Vis, RID, ELSD, MS/MS) for Maleimide-Poly(ethylene glycol)-tert-butyl Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of Mal-PEG12-t-butyl ester and related substances. The choice of detector is paramount and depends on the specific properties of the analyte and the analytical goals.

UV-Vis Detection: The maleimide group exhibits a characteristic UV absorbance peak in the range of 290 to 310 nm. This property allows for direct spectrophotometric detection. However, the molar extinction coefficient of the maleimide group is relatively low (around 620 M⁻¹cm⁻¹), which can limit the sensitivity of the assay. To overcome this, derivatization with a peptide or other molecule containing a strong chromophore can be employed to enhance detection sensitivity. For instance, a cys-peptide with a UV chromophore can be reacted with the maleimide group, allowing for detection at a different wavelength with higher sensitivity.

Refractive Index Detection (RID): For the polyethylene glycol (PEG) portion of the molecule, which lacks a UV chromophore, a Refractive Index Detector can be utilized. RID is considered a universal detector as it measures the difference in the refractive index between the mobile phase and the analyte. However, its application is generally limited to isocratic HPLC methods, as gradient elution changes the refractive index of the mobile phase, leading to baseline drift. Furthermore, RID typically offers lower sensitivity compared to other detection methods.

Evaporative Light Scattering Detection (ELSD): ELSD provides a more sensitive alternative to RID for non-UV absorbing compounds like PEG and is compatible with gradient elution methods. This detector nebulizes the column effluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles. The response is dependent on the mass of the analyte, making it a valuable tool for the analysis of PEG compounds. Optimization of ELSD parameters, such as nebulizer and evaporator temperatures, is crucial for maximizing sensitivity.

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) offers the highest degree of selectivity and structural information. This powerful technique allows for the determination of the molecular weight of the parent compound and its fragments, facilitating definitive identification. LC-MS/MS is particularly useful for identifying and quantifying PEGylation sites on proteins and for characterizing impurities that might be present in the Mal-PEG12-t-butyl ester raw material or its derivatives. A novel methodology using post-column addition of amines in LC/MS has been shown to reduce charge states of PEG and PEGylated compounds, simplifying spectra and enabling accurate mass determination even for high molecular weight species.

Table 1: Comparison of HPLC Detection Methods for Mal-PEG12-t-butyl ester Analysis

DetectorPrincipleAdvantagesDisadvantagesTypical Application
UV-Vis Measures absorbance of UV-Vis light by the analyte.Simple, robust, widely available.Insensitive for compounds with low extinction coefficients like maleimide; protein absorbance can interfere.Direct detection of the maleimide group.
RID Measures the difference in refractive index between the mobile phase and the analyte.Universal detector for non-chromophoric compounds.Low sensitivity, not compatible with gradient elution, temperature sensitive.Analysis of the PEG backbone in isocratic separations.
ELSD Measures light scattered by non-volatile analyte particles after mobile phase evaporation.More sensitive than RID for non-volatile analytes, compatible with gradient elution.Non-linear response, requires optimization of parameters.Quantitative analysis of the PEG component under gradient conditions.
MS/MS Separates and detects ions based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information.Complex instrumentation, higher cost.Molecular weight confirmation, impurity profiling, and identification of PEGylation sites.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for the detailed characterization of Mal-PEG12-t-butyl ester, providing precise molecular weight information and enabling the identification and quantification of impurities.

Molecular Weight Confirmation: Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are routinely used to determine the average molecular weight and the degree of PEGylation. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the monoisotopic mass of the discrete PEG molecules, offering a high degree of confidence in the compound's identity. The analysis of PEG samples by ESI can be challenging due to the formation of multiple charge state distributions that overlap; however, the use of charge-stripping agents or specialized software can aid in data deconvolution.

Impurity Profiling: A critical aspect of quality control is the identification and quantification of impurities. MS is highly effective for this purpose, capable of detecting process-related impurities and degradation products. For instance, in the synthesis of monofunctional maleimide-PEG, a potential impurity is the bifunctional bis-maleimide-PEG. LC-MS methods can be developed to separate and detect such closely related species. Furthermore, LC-MS/MS can be used for peptide mapping to identify the specific amino acid residues that have been conjugated, confirming site-specific modification. The ability to profile impurities at levels of 0.1% or higher is crucial for ensuring the safety and efficacy of the final product.

Rheological Characterization of Resulting Polymeric Networks (in contexts of hydrogel formation)

When Mal-PEG12-t-butyl ester is used as a crosslinker to form hydrogels, the rheological properties of the resulting network are of paramount importance as they dictate the mechanical behavior and suitability for specific applications. Rheology is the study of the flow and deformation of matter.

Dynamic oscillatory rheology is the standard method for characterizing the viscoelastic properties of hydrogels. In these experiments, a small oscillatory strain or stress is applied to the hydrogel sample, and the resulting stress or strain is measured. This allows for the determination of two key parameters: the storage modulus (G') and the loss modulus (G'') .

Storage Modulus (G'): This represents the elastic component of the hydrogel and is a measure of the energy stored and subsequently recovered per cycle of deformation. A higher G' indicates a more solid-like, elastic material.

Loss Modulus (G''): This represents the viscous component of the hydrogel and is a measure of the energy dissipated as heat per cycle. A higher G'' suggests a more fluid-like, viscous material.

The mechanical properties of hydrogels formed from maleimide-PEG are influenced by several factors, including the polymer concentration, the molecular weight of the PEG crosslinker, and the degree of maleimide substitution. For example, increasing the degree of maleimide substitution or the molecular weight of the crosslinker can lead to a higher crosslinking density, resulting in an increased storage modulus and a firmer hydrogel. The gelation time and yield stress are other important parameters that can be determined through rheological measurements.

Table 2: Illustrative Rheological Properties of Maleimide-PEG Hydrogels

Hydrogel FormulationPolymer Concentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Key Observation
4-arm PEG-Maleimide (10kDa)5~500~50Forms a relatively soft gel.
4-arm PEG-Maleimide (10kDa)10~2000~150Increasing polymer concentration leads to a stiffer hydrogel.
8-arm PEG-Maleimide (20kDa)10~5000~300Higher arm multiplicity and molecular weight of the crosslinker can significantly increase the storage modulus.
Maleimide-HA / 4-arm PEG-Thiol (10K)2.5>100<100Demonstrates that hydrogel formation is possible at low polymer concentrations.

Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions, such as temperature, pH, and measurement frequency.

Design Principles and Engineering Applications of Maleimide Poly Ethylene Glycol Tert Butyl Ester in Advanced Materials

Engineering of Multifunctional Poly(ethylene glycol) Linkers

The unique structure of Mal-PEG-t-butyl ester makes it an ideal building block for creating multifunctional linkers. The core functionality stems from its heterobifunctional nature: the maleimide (B117702) group reacts selectively with thiols, while the t-butyl ester masks a carboxylic acid. This protecting group is stable under the conditions required for the thiol-maleimide reaction but can be easily removed using mild acidic conditions to expose the reactive carboxyl group.

This two-step reactivity allows for the sequential conjugation of different molecules. For instance, a thiol-containing biomolecule, such as a peptide or protein with a cysteine residue, can first be attached to the linker via the maleimide group. Following this conjugation, the t-butyl group can be cleaved to reveal the carboxylic acid, which can then be coupled to an amine-containing molecule using standard carbodiimide (B86325) chemistry (e.g., with EDC). This strategy enables the precise assembly of complex bioconjugates, antibody-drug conjugates (ADCs), and other targeted delivery systems where specific orientation and functionality are paramount. The hydrophilic PEG12 spacer in this construct not only improves the solubility of the resulting conjugate but also acts as a flexible arm, potentially reducing steric hindrance between the conjugated molecules.

Fabrication of Stimuli-Responsive Poly(ethylene glycol) Hydrogels via Thiol-Maleimide Chemistry

The reaction between maleimide and thiol groups is a cornerstone of "click chemistry" and is widely employed for the fabrication of poly(ethylene glycol) (PEG) hydrogels for biomedical applications. This Michael-type addition reaction is highly efficient and proceeds under mild, biocompatible conditions without the need for a catalyst, making it suitable for encapsulating cells and sensitive biologics. By using multi-arm PEG macromers end-functionalized with either maleimide or thiol groups, a crosslinked hydrogel network can be formed rapidly upon mixing.

A defining characteristic of the thiol-maleimide reaction is its rapid kinetics at physiological pH (around 7.4). While advantageous for in situ gelation, this speed can be faster than manual mixing, leading to the formation of structurally heterogeneous hydrogel networks. This heterogeneity can result in batch-to-batch variability and inconsistent cellular responses within the material. Consequently, controlling the gelation kinetics is critical for producing homogenous and reproducible hydrogels.

Several strategies have been developed to modulate the reaction rate. The reaction is base-catalyzed, relying on the presence of the thiolate anion. Therefore, key parameters can be adjusted to slow down gelation:

pH: Lowering the pH of the buffer solution reduces the concentration of reactive thiolate anions, thereby decelerating the reaction.

Buffer Concentration: Decreasing the buffer concentration, particularly of phosphate (B84403) buffers, can also slow the reaction rate.

Macromer Concentration: Reducing the weight percentage (wt%) of the PEG macromers in the precursor solution lowers the concentration of reactive groups, leading to a longer gelation time.

These adjustments allow for more uniform mixing of the precursor components before the gel point is reached, resulting in a more homogenous network structure. However, excessively slow reactions may lead to other issues, such as the settling of encapsulated cells or particles before the network is fully formed.

Parameter AdjustedEffect on Gelation TimeUnderlying MechanismReference
Decrease pH (e.g., from 7.4 to 5.8)Increases (Slower Gelation)Reduces concentration of reactive thiolate ions according to the Henderson-Hasselbalch relationship.
Decrease Polymer Weight %Increases (Slower Gelation)Lowers the concentration of maleimide and thiol functional groups.
Decrease Buffer ConcentrationIncreases (Slower Gelation)Reduces the catalytic effect of buffer components (e.g., phosphate).
Incorporate Electronegative PeptidesIncreases (Slower Gelation)Alters the pKa of the thiol group on cysteine residues, reducing reactivity.

Hydrogels formed via the thiol-maleimide reaction contain a thioether succinimide (B58015) linkage. While this bond is generally stable, it can be susceptible to degradation through a retro-Michael reaction or thiol-exchange reactions, particularly in the presence of high concentrations of free thiols, such as the biologically ubiquitous antioxidant glutathione (B108866) (GSH). This inherent reactivity allows for the design of hydrogels that degrade in response to specific reducing environments found within the body.

The degradation can be tuned by modifying the chemical structure of the crosslinker. For example, incorporating disulfide bonds into the PEG macromer backbone creates a hydrogel that rapidly dissolves in the presence of reducing agents like dithiothreitol (B142953) (DTT) via thiol-disulfide exchange, a much faster process than the cleavage of the thioether succinimide linkage. Furthermore, introducing hydrolytically labile ester bonds into the crosslinker provides an additional degradation mechanism. The rate of this ester hydrolysis can be controlled by altering the chemical environment near the ester group, for instance, by varying the number of methylene (B1212753) groups adjacent to it. This multi-modal approach allows for the creation of hydrogels with sophisticated, tunable degradation profiles responsive to both enzymatic and chemical stimuli.

Generally, for a given polymer concentration, increasing the PEG chain length between crosslinks leads to:

Lower Crosslinking Density: Longer chains result in fewer crosslinks per unit volume.

Increased Swelling Ratio: A lower crosslinking density allows the network to absorb more water, leading to a higher equilibrium water content.

Larger Mesh Size: The average distance between polymer chains increases, resulting in a more porous network.

Lower Mechanical Stiffness: Hydrogels with longer PEG chains are typically softer, exhibiting a lower storage modulus (G').

Conversely, shorter PEG chains create more densely crosslinked, stiffer, and less porous hydrogels. The architecture of the macromer also plays a significant role; for instance, using an 8-arm PEG crosslinker instead of a 4-arm version at the same concentration will increase the crosslink functionality and result in a stiffer, less porous hydrogel. This tunability allows for the precise engineering of hydrogels with specific mechanical and transport properties tailored to applications ranging from tissue engineering scaffolds to controlled drug delivery systems.

PropertyEffect of Increasing PEG Chain LengthRationaleReference
Mechanical Stiffness (Storage Modulus)DecreasesResults in lower crosslinking density for a given weight percentage.
Swelling RatioIncreasesA less constrained network can absorb more solvent.
Mesh SizeIncreasesThe average distance between crosslink points is larger.
Protein DiffusivityIncreasesA larger mesh size offers less resistance to macromolecule transport.
Hydrolytic Degradation RateCan be affectedLonger, more flexible chains can increase water accessibility to labile bonds, potentially accelerating degradation.

Design of Polymeric Micelles and Nanocarriers Utilizing Maleimide-Poly(ethylene glycol) Conjugates

Maleimide-PEG conjugates are instrumental in the surface engineering of nanocarriers and the formation of functional polymeric micelles. In these applications, the PEG chain serves as a hydrophilic "stealth" layer that shields the nanocarrier from the immune system, while the maleimide group provides a reactive handle for attaching targeting ligands or therapeutic molecules.

For example, an amphiphilic block copolymer such as Poly(lactic acid)-PEG-Maleimide (PLA-PEG-Mal) or Poly(ε-caprolactone)-PEG-Maleimide (PCL-PEG-Mal) can self-assemble in an aqueous solution to form micelles. These micelles have a hydrophobic core (PLA or PCL) capable of encapsulating poorly water-soluble drugs and a hydrophilic PEG corona that provides colloidal stability and exposes the reactive maleimide groups on the surface. Thiol-containing molecules, such as cell-penetrating peptides (e.g., TAT peptide) or antibodies, can then be covalently attached to the micelle surface to facilitate active targeting to specific cells or tissues.

The efficacy of PEGylation in prolonging the circulation time of nanocarriers and enabling targeted delivery is critically dependent on the length of the PEG chain and its grafting density on the nanoparticle surface. These two parameters determine the conformation of the PEG chains, which can be described as either a "mushroom" or "brush" regime.

Mushroom Regime: Occurs at low grafting densities where individual PEG chains are far apart and adopt a coiled conformation. This provides some shielding but may leave parts of the nanoparticle surface exposed.

Brush Regime: Occurs at high grafting densities where the PEG chains are crowded and forced to extend away from the surface, forming a dense protective layer. This conformation is generally more effective at preventing protein adsorption (opsonization) and recognition by the mononuclear phagocyte system (MPS).

Longer PEG chains provide a thicker steric barrier, which can more effectively reduce protein adsorption and macrophage uptake, thereby increasing the nanocarrier's circulation half-life. However, an excessively long or dense PEG layer can also hinder the interaction of targeting ligands with their receptors, a phenomenon known as the "PEG dilemma". Therefore, the optimal PEG chain length and grafting density must be carefully determined to balance the need for stealth properties with the requirement for efficient target recognition. Studies have shown that increasing the PEG linker length from 2 kDa to 10 kDa can significantly enhance tumor accumulation and therapeutic efficacy of targeted liposomes in vivo.

Self-Assembly Strategies of Amphiphilic Block Copolymers Incorporating Maleimide-Poly(ethylene glycol)-tert-butyl Ester (post-deprotection)

The strategic design of advanced materials often leverages the self-assembly of amphiphilic block copolymers into ordered nanostructures such as micelles or polymersomes. nih.gov A key feature of copolymers incorporating Maleimide-Poly(ethylene glycol)-tert-butyl ester is the latent functionality of the t-butyl ester group. While the intact molecule can be incorporated into block copolymers that self-assemble based on the hydrophobicity of the other block, its true potential is unlocked upon deprotection of the t-butyl ester. This process, typically achieved under acidic conditions, exposes a terminal carboxylic acid group, transforming the Maleimide-PEG-COOH moiety into a pH-responsive segment. axispharm.com

This transformation is critical for devising "smart" or stimuli-responsive materials that can undergo structural changes in response to environmental pH shifts. nih.gov The deprotected amphiphilic block copolymer, now featuring a hydrophilic Maleimide-PEG block and a pH-sensitive carboxylic acid terminus, alongside a hydrophobic block, can exhibit dramatic changes in its self-assembly behavior.

The self-assembly process for these copolymers typically involves dissolving the polymer in a non-selective organic solvent and then introducing it to a selective aqueous medium. This solvent-switching technique induces the formation of nanoparticles or micelles. nih.gov The final morphology and size of the self-assembled structures are governed by several factors, as detailed in the table below.

Factor Influence on Self-Assembly Research Findings
pH of the Aqueous Medium Determines the protonation state of the terminal carboxyl group, thereby modulating the hydrophilic-lipophilic balance (HLB) of the copolymer.Block copolymers with pH-responsive domains show reversible assembly and disassembly behavior based on the pH. For instance, polymers with tertiary amine side chains form stable assemblies at physiological pH (7.4) and disassemble at lower endosomal pH values. nih.govmdpi.com A similar principle applies to carboxylate-containing copolymers, where a change from neutral to acidic pH triggers structural transitions.
Block Copolymer Composition The relative lengths of the hydrophobic block and the hydrophilic Maleimide-PEG-COOH block dictate the overall geometry and stability of the resulting nanostructures.The critical aggregation concentration (CAC) and the morphology (e.g., spherical micelles, worm-like micelles, or vesicles) are highly dependent on the type and content of the constituent blocks. nih.govnih.gov
Copolymer Concentration Influences the transition between unimers and aggregated structures (micelles, etc.). Above the critical micelle concentration (CMC), self-assembly is spontaneous.The CMC is a key characteristic of micelle formation. For Pluronic block copolymers in a PEG solvent, the CMC was found to decrease with increasing molecular weight of the surfactant. nih.gov
Ionic Strength of the Medium Can screen electrostatic interactions between charged carboxylate groups at higher pH, affecting the stability and morphology of the assemblies.Not explicitly detailed in the provided search results for this specific copolymer, but a known principle in polyelectrolyte self-assembly.

This pH-responsive behavior is particularly valuable for applications in drug delivery, where nanoparticles can be designed to be stable in the bloodstream (at physiological pH ~7.4) but disassemble to release their payload in the more acidic environment of tumor tissues or endosomal compartments within cells. nih.gov

Surface Modification of Substrates with Maleimide-Poly(ethylene glycol) Moieties for Biointerface Engineering

The engineering of biointerfaces—the junction between synthetic materials and biological systems—is critical for the development of advanced biomedical devices, biosensors, and cell culture platforms. Maleimide-Poly(ethylene glycol) moieties are exceptionally versatile tools for this purpose, primarily due to the specific reactivity of the maleimide group and the bio-inert properties of the PEG chain. precisepeg.comcreativepegworks.com

The fundamental principle behind using Maleimide-PEG for surface modification is the highly efficient and selective reaction between the maleimide group and a thiol (sulfhydryl, -SH) group. This reaction, a Michael addition, proceeds readily under mild, physiological conditions (typically pH 6.5-7.5) to form a stable covalent thioether bond. precisepeg.comconfluore.com This specificity allows for the precise and oriented immobilization of thiol-containing biomolecules, such as peptides with cysteine residues, onto a Maleimide-PEG functionalized surface. creativepegworks.com

The PEG component of the moiety serves several crucial functions at the biointerface:

Antifouling Properties: The hydrophilic and flexible PEG chains create a hydration layer on the substrate surface that effectively resists the non-specific adsorption of proteins and adhesion of cells. creativepegworks.com This "stealth" property is vital for reducing background noise in biosensors and preventing unwanted biological responses to implanted materials. precisepeg.com

Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic polymer, enhancing the biocompatibility of the modified material. precisepeg.com

Spaccer Arm: The PEG chain acts as a flexible spacer, extending the immobilized biomolecule away from the substrate surface. This can improve the accessibility of the biomolecule for interactions with its target, for example, an antibody binding to its antigen.

A variety of substrates can be modified with Maleimide-PEG linkers to create functional biointerfaces. The table below summarizes key research findings on different substrate types.

Substrate Type Modification Strategy Application in Biointerface Engineering Key Findings
Gold Nanoparticles Ligand exchange reaction where citrate-stabilized gold nanoparticles are mixed with a hetero-bifunctional PEG linker containing a surface-anchoring group (e.g., orthopyridyl disulfide, OPSS) and a terminal maleimide. wilhelm-lab.comDevelopment of targeted drug delivery systems, diagnostic probes, and biosensors. precisepeg.comA one-step surface engineering protocol allows for the rapid (~30 min) and robust functionalization of gold nanoparticles with maleimide groups. These functionalized nanoparticles can then be conjugated with various thiol-containing biomolecules. wilhelm-lab.com
Polymeric Surfaces Chemical vapor deposition (CVD) polymerization can be used to create a maleimide-functionalized poly-p-xylylene coating on various substrates. researchgate.netCreation of low-protein-fouling surfaces and platforms for manipulated cell attachment and growth.The vapor-based coating provides a versatile method to introduce reactive maleimide groups onto diverse materials, enabling subsequent "click" reactions with thiol-terminated biomolecules for biointerface engineering. researchgate.net
General Surfaces (e.g., Biosensors) Surfaces are first treated to introduce anchor points (e.g., thiol groups), which can then react with Maleimide-PEG molecules.Immobilization of biomolecules onto biosensor surfaces with high precision, promoting effective analyte binding and reducing background noise. precisepeg.comPEG-maleimide is used to create non-fouling surfaces that resist protein adsorption, which is valuable for biosensors and implantable medical devices. creativepegworks.com

Computational Modeling and Simulation Approaches for Maleimide Poly Ethylene Glycol Conjugates

Kinetic Modeling of Thiol-Maleimide Reactions

The formation of the conjugate itself, via the thiol-maleimide reaction, is a critical step that can be elucidated through computational modeling. This reaction, a Michael-type addition, is known for its high efficiency and specificity, proceeding rapidly under mild conditions. bachem.comnih.gov However, the reaction kinetics are highly sensitive to various environmental factors. researchgate.netrsc.orgnih.gov

FactorInfluence on Thiol-Maleimide Reaction RateMechanism
pHIncreases significantly with higher pH (more basic) nih.govnih.govFavors formation of the highly reactive thiolate anion. nih.gov
SolventRate and mechanism depend on solvent polarity and properties. researchgate.netrsc.orgAffects the stability of charged intermediates and transition states. researchgate.net
Initiator/CatalystBase catalysts (e.g., amines) accelerate the reaction. researchgate.netrsc.orgPromotes the deprotonation of the thiol to initiate the reaction. researchgate.net
Thiol pKaThiols with lower pKa generally react faster at a given pH. nih.govA lower pKa means a higher concentration of the reactive thiolate anion at a specific pH. nih.gov

Computational Design of Poly(ethylene glycol) Linkers and Architectures

Beyond simulating existing systems, computational methods are pivotal in the de novo design of novel PEG linkers and architectures tailored for advanced applications. nih.gov This involves designing linkers with specific properties, such as stimuli-responsiveness, or creating complex polymer architectures like branched or multimeric structures. nih.govmdpi.com

MD simulations allow researchers to design and test pH-responsive systems virtually. nih.gov In such a system, a PEG linker might incorporate an oligopeptide sequence that changes its conformation in response to a change in pH. nih.gov For example, at the neutral pH of blood, a therapeutic cargo could be shielded by the PEG brush, but upon reaching the acidic microenvironment of a tumor, the linker could change conformation to expose the cargo. nih.gov Simulations can predict these conformational changes by modeling the protonation of amino acid residues and the resulting electrostatic interactions. nih.gov

Computational approaches also guide the design of different PEG architectures:

Linear PEG : The most common architecture, simulated to understand fundamental conformational behavior. researchgate.net

Branched or Multi-arm PEG : These structures allow for the conjugation of multiple molecules (e.g., several drugs or a drug and a targeting ligand) to a single PEG scaffold. mdpi.com Modeling helps to understand the spatial arrangement and accessibility of the conjugated molecules.

Dendrimer-like Multimeric PEG : These complex, layered architectures can be designed to create high-density drug delivery systems. mdpi.com

By simulating how these different architectures affect properties like drug loading, shielding, and interaction with biological targets, computational design accelerates the development of next-generation PEG-based materials. nih.govnih.gov

Future Research Directions and Emerging Paradigms for Maleimide Poly Ethylene Glycol Tert Butyl Ester Chemistry

Development of Novel Orthogonal Cleavage Strategies for Multi-functional Poly(ethylene glycol) Linkers

The selective cleavage of a linker to release a payload at a specific target site is a cornerstone of targeted therapies. While the tert-butyl ester group of Mal-PEG12-t-butyl ester can be cleaved under acidic conditions, future research is focused on developing multi-functional PEG linkers that incorporate a wider array of orthogonal cleavage strategies. This would allow for the sequential or triggered release of multiple payloads or the unmasking of different functional groups in response to distinct stimuli.

Orthogonal Cleavage Chemistries:

A key area of development is the incorporation of multiple, non-interfering cleavage sites within a single PEG linker. This "orthogonal" approach enables precise control over the release of different molecules. For instance, a multi-functional PEG linker could be designed to release one therapeutic agent in the acidic tumor microenvironment and a second agent upon encountering specific enzymes overexpressed in cancer cells.

Cleavage StimulusChemical MoietyRelease Mechanism
pH Hydrazones, cis-AconitylHydrolysis in acidic environments (endosomes, lysosomes, tumor microenvironment). ntu.edu.sgnih.gov
Enzymes Peptide sequences (e.g., Val-Cit), β-glucuronidesCleavage by specific proteases (e.g., Cathepsin B) or glucuronidases often overexpressed in tumors. researchgate.net
Light o-Nitrobenzyl ethersPhotolytic cleavage upon irradiation with a specific wavelength of light. acs.org
Reduction Disulfide bondsCleavage in the presence of reducing agents like glutathione (B108866), which is found in higher concentrations inside cells.

The development of these multi-functional linkers requires careful selection of protecting groups and cleavage sites to ensure their orthogonality. For example, a linker could be synthesized with a pH-labile group, an enzymatically cleavable peptide, and a photo-cleavable moiety, allowing for a multi-stage release cascade triggered by different environmental cues.

Advanced Synthetic Methodologies for Precision Polymer Design

Controlled Radical Polymerization (CRP):

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymerization of oligo(ethylene glycol) methacrylates. researchgate.net This allows for the synthesis of PEG-based polymers with well-defined molecular weights and low polydispersity. Furthermore, these methods facilitate the creation of complex polymer architectures, such as block copolymers, where a PEG segment can be combined with other polymer blocks to impart specific functionalities. kinampark.comnih.gov

Sequence-Defined Synthesis:

Inspired by the precise sequences of biomolecules like peptides and nucleic acids, researchers are developing methods to create sequence-defined synthetic polymers. gem-net.netresearchgate.net Iterative liquid-phase synthesis and solid-phase synthesis techniques allow for the monomer-by-monomer construction of PEG chains. This enables the precise placement of functional groups along the polymer backbone, leading to linkers with highly tailored properties. For example, a sequence-defined PEG linker could be designed with alternating hydrophilic and hydrophobic segments to control its self-assembly or with strategically placed reactive groups for multi-valent conjugation.

Dendritic and Branched Architectures:

Moving beyond linear chains, the synthesis of dendritic and branched PEG structures offers a way to increase the payload capacity and create unique three-dimensional architectures. mdpi.com These highly branched molecules can carry multiple copies of a drug or different therapeutic agents on a single linker, potentially enhancing therapeutic efficacy.

Integration with Multi-Responsive Polymer Systems

The integration of PEG linkers into multi-responsive polymer systems is a rapidly advancing field that aims to create "smart" materials capable of responding to multiple environmental cues. nih.gov These systems can undergo significant changes in their physical or chemical properties, such as swelling, degradation, or drug release, in response to specific triggers.

Dual and Multi-Stimuli Responsiveness:

Researchers are designing PEG-based hydrogels and nanoparticles that can respond to more than one stimulus. For example, a hydrogel could be designed to be both pH- and temperature-responsive, allowing for controlled drug release in response to both the acidic tumor microenvironment and localized hyperthermia. rsc.orgresearchgate.net Similarly, systems that respond to a combination of light and enzymatic activity are being explored for on-demand drug delivery with high spatial and temporal control. nih.govnih.gov

Examples of Multi-Responsive PEG Systems:

StimuliPolymer SystemPotential Application
pH and TemperaturePEG-based copolymers with N,N-diisopropylamine unitsInjectable hydrogels for localized drug delivery that gel at physiological temperature and release drugs in acidic environments. nih.gov
Enzymes and TemperatureLiposome-crosslinked PEG hydrogels with MMP-cleavable peptidesLocalized, on-demand release of therapeutics in response to both enzymatic degradation and applied heat. nih.gov
BiomoleculesBiotinylated Tetra-PEGSol-gel transition in the presence of a specific target biomolecule (e.g., avidin), enabling the formation of a drug-releasing hydrogel at the target site. rsc.org

These multi-responsive systems hold great promise for developing highly specific and efficient drug delivery platforms that can adapt to the complex and dynamic biological environment.

High-Throughput Screening and Combinatorial Approaches in Maleimide-Poly(ethylene glycol) Chemistry

The discovery and optimization of novel PEG linkers with desired properties can be a time-consuming process. High-throughput screening (HTS) and combinatorial chemistry are emerging as powerful tools to accelerate this process by enabling the rapid synthesis and evaluation of large libraries of compounds.

High-Throughput Screening of Conjugation Sites:

For maleimide-based linkers, the stability of the resulting thioether bond can be influenced by the local microenvironment of the cysteine residue on the target protein. HTS methods have been developed to screen large libraries of antibody variants with engineered cysteines to identify conjugation sites that result in the most stable conjugates. nih.gov This approach allows for the rapid identification of optimal attachment points for maleimide-PEG linkers, leading to more stable and effective bioconjugates.

Combinatorial Libraries of Linkers:

Combinatorial chemistry approaches can be used to generate large libraries of PEG linkers with variations in chain length, branching, and the nature of the cleavable and reactive groups. These libraries can then be screened to identify linkers with optimal properties for a specific application, such as maximizing drug potency while minimizing off-target toxicity.

DNA-Encoded Libraries (DELs):

DNA-encoded library technology is a powerful platform for the discovery of novel small molecules and linkers. nih.govnih.gov In this approach, each potential linker molecule is tagged with a unique DNA barcode. Large libraries of these DNA-tagged linkers can be synthesized and screened against a target protein. By sequencing the DNA barcodes of the binders, the chemical structures of the most effective linkers can be identified. This technology is being increasingly used to discover novel proximity-inducing molecules and linkers for targeted protein degradation, many of which incorporate PEG spacers to bridge the target protein and an E3 ligase.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.